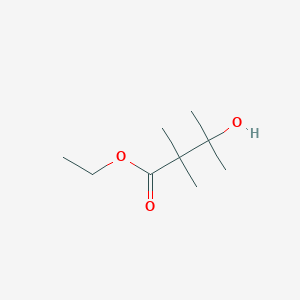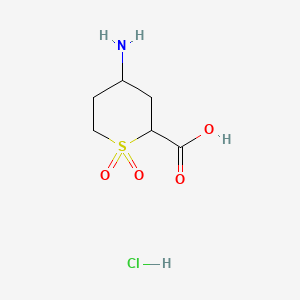
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers is a compound with a unique chemical structure that has garnered interest in various scientific fields. This compound is characterized by the presence of an amino group, a dioxo-thiane ring, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a carboxylic acid group in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired diastereomeric mixture.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo-thiane ring to a thiane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Alkylated or acylated amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxamide
- 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
Uniqueness
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers is unique due to its specific diastereomeric mixture, which can result in distinct biological and chemical properties compared to its similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C6H12ClNO4S |
|---|---|
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
4-amino-1,1-dioxothiane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c7-4-1-2-12(10,11)5(3-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |
InChI-Schlüssel |
DDZHQHCJHKXUHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C(CC1N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)
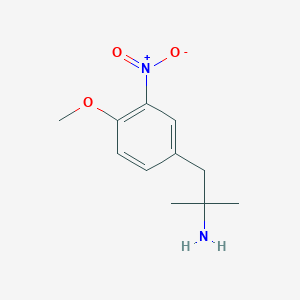
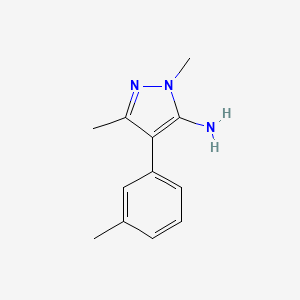
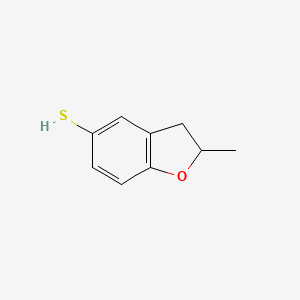

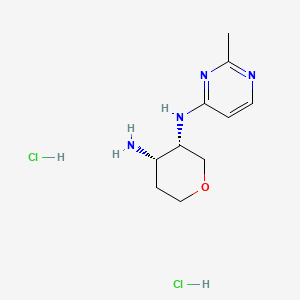
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)

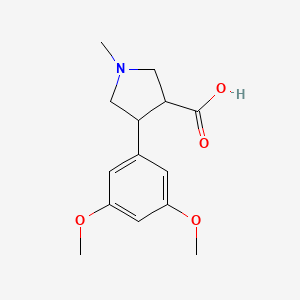

![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)
![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
